(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide
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Overview
Description
(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide is a synthetic organic compound with a complex structure It contains a chlorinated phenoxy group, a pyridyl ring, and a propynylformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide typically involves multiple steps. One common method starts with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This intermediate is then reacted with 3-pyridylboronic acid in the presence of a palladium catalyst to form the 2-(4-chloro-2-methylphenoxy)(3-pyridyl) compound. The final step involves the reaction of this intermediate with propargylamine to form the desired this compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-(2-indol-3-ylethyl)formamide
- (2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-((3-chloro-5-(trifluoromethyl)(2-pyridyl))methylamino)formamide
Uniqueness
(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide is unique due to its specific structural features, such as the propynylformamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-prop-2-ynylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-3-8-18-15(20)13-5-4-9-19-16(13)21-14-7-6-12(17)10-11(14)2/h1,4-7,9-10H,8H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILHMHAXRQVQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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